The synthesis of 3-(Hydroxyamino)iminomethyl-benzoic acid can be achieved through several methods, often involving the reaction of benzoic acid derivatives with specific amines or amino compounds. A common synthetic route includes:
This method can yield high purity and significant quantities of the target compound .
The molecular structure of 3-(Hydroxyamino)iminomethyl-benzoic acid features:
COC(=O)C1=CC=CC(=C1)C=NNO
QNPTZFZTZVLZOZ-UHFFFAOYSA-N
The presence of these functional groups suggests that the compound may engage in hydrogen bonding and other intermolecular interactions, which can influence its reactivity and solubility properties.
3-(Hydroxyamino)iminomethyl-benzoic acid can participate in various chemical reactions:
These reactions are often influenced by factors such as temperature, solvent choice, and reaction time .
The mechanism of action for 3-(Hydroxyamino)iminomethyl-benzoic acid primarily revolves around its interactions within biological systems:
Research into the specific pathways and targets for this compound remains ongoing, highlighting its potential for therapeutic applications .
The physical and chemical properties of 3-(Hydroxyamino)iminomethyl-benzoic acid include:
These properties suggest that the compound is stable under standard conditions but may require careful handling during synthesis due to its reactive functional groups.
3-(Hydroxyamino)iminomethyl-benzoic acid has several potential applications across various scientific fields:
Further research into its applications could enhance our understanding of its utility in both medicinal chemistry and organic synthesis .
The core structural motif of 3-(Hydroxyamino)iminomethyl-benzoic acid (CAS 199447-10-4) arises from the condensation between benzoic acid derivatives and hydroxylamine sources. A widely adopted route involves reacting ortho-substituted benzoic acid precursors with hydroxylamine hydrochloride under acidic conditions. This facilitates nucleophilic attack by the hydroxyamino nitrogen on carbonyl groups, forming the critical C=N bond (imine linkage) characteristic of the target compound. The reaction proceeds via an unstable oxime intermediate that dehydrates to yield the stable (E)-configured imine product, as confirmed by IUPAC nomenclature (3-[(E)-N'-hydroxycarbamimidoyl]benzoic acid) . Modifications include using pre-esterified substrates (e.g., methyl benzoate) to mitigate carboxylic acid interference during imine formation, followed by ester hydrolysis [3]. Alternative precursors like benzyl alcohols undergo activation via arylsulfonyl hydroxylamines (e.g., TsONHR), enabling imine formation through a proposed aza-Hock rearrangement pathway under metal-free conditions [2].
Solvent polarity and reaction temperature critically influence reaction kinetics and product stability. Fluorinated alcohols, particularly 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), significantly enhance yields (e.g., up to 74% isolated yield) compared to non-fluorinated solvents like toluene or THF. HFIP's strong hydrogen-bond-donating capacity stabilizes transition states and intermediates [2]. Elevated temperatures (80–85°C) are typically required to drive the condensation to completion within 4–7 hours, whereas lower temperatures (<50°C) result in incomplete conversion or prolonged reaction times [6]. Conversely, temperatures exceeding 100°C risk decomposition of the hydroxyimino group. Concentration studies reveal optimal substrate concentrations near 0.2 mol/L, balancing reaction efficiency and byproduct formation [2].
Table 1: Solvent Performance in Imine Condensation
Solvent | Relative Yield (%) | Reaction Time (h) | Key Observation |
---|---|---|---|
HFIP | 74 | 5 | Optimal H-bonding, high stability |
TFE | 60 | 6 | Moderate yield |
Ethanol | 30 | 12 | Slow kinetics, low conversion |
Toluene | <10 | 24 | Poor solubility, side reactions |
Regioselective introduction of the hydroxyimino group at the meta-position of benzoic acid remains challenging. Transition-metal-free systems utilizing organocatalysts (e.g., chiral phosphoric acids) show promise in controlling stereoselectivity during imine formation from aldehyde precursors [7]. Additionally, inorganic bases like potassium hydroxide (1.5–2.0 equiv) catalyze cyclization/oximation steps efficiently, reducing reliance on hazardous solvents like pyridine. For example, KOH-mediated reactions in water/isopropanol mixtures achieve high regioselectivity for the target imine while minimizing ester hydrolysis byproducts [6]. Recent innovations leverage N-functionalized hydroxylamine reagents as bench-stable imine precursors, enabling regioselective C–N bond formation under mild basic conditions without metal catalysts [7].
Table 2: Catalyst Comparison for Regioselective Synthesis
Catalyst System | Yield (%) | Regioselectivity | Reaction Conditions |
---|---|---|---|
KOH (aq./i-PrOH) | 85 | High (meta) | 80°C, 6 h |
Pyridine | 78 | Moderate | Reflux, 10 h |
Chiral CPA (organocatalyst) | 65* | Enantioselective | RT, 24 h |
Metal-free (N-Boc reagent) | 89 | High (para/meta) | Base, 40°C, 12 h |
Mechanochemical synthesis via ball milling offers an efficient solvent-free alternative. Preliminary studies indicate that solid-state reactions between 3-formylbenzoic acid and hydroxylamine hydrochloride, facilitated by grinding with catalytic KOH, achieve >70% conversion within 2 hours. This method eliminates solvent waste, reduces energy input, and enhances atomic economy. Challenges include controlling particle size distribution for consistent reactivity and scaling throughput. Comparative life-cycle assessments (LCAs) suggest mechanochemistry reduces the E-factor (kg waste/kg product) by 60% compared to traditional solvent-based routes [4] [6].
While direct enzymatic synthesis of 3-(Hydroxyamino)iminomethyl-benzoic acid remains unreported, related systems suggest feasibility. Flavin-dependent monooxygenases (e.g., 3-hydroxybenzoate 6-hydroxylase) demonstrate precise para-hydroxylation of benzoic acid derivatives via C4a-hydroperoxy-FAD intermediates [8]. Engineering these enzymes could enable regioselective hydroxyimino group installation. In vitro studies using hydroxylamine transaminases show potential for transferring –NHOH groups to carbonyl precursors under aqueous conditions (pH 7.5, 30°C). Key hurdles include enzyme stability under substrate loadings >10 mM and optimizing cofactor regeneration systems. Advances in directed evolution may soon enable tailored biocatalysts for this transformation, aligning with green chemistry principles [8].
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 35589-37-8
CAS No.:
CAS No.: 3459-94-7
CAS No.: 7269-72-9